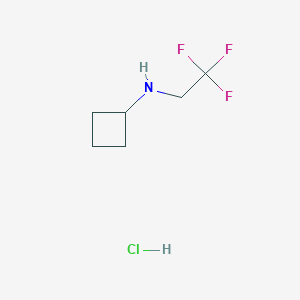
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride
Vue d'ensemble
Description
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a useful research compound. Its molecular formula is C6H11ClF3N and its molecular weight is 189.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a fluorinated organic compound that has garnered interest in various biological applications due to its unique chemical structure and properties. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound features a cyclobutane ring with an amine group and a trifluoroethyl substituent. Its molecular formula is , which contributes to its stability and solubility in various solvents. The trifluoroethyl group enhances the electronic properties of the compound, making it particularly interesting for biological studies.
Acaricidal Activity
One of the most notable biological activities of this compound is its acaricidal potential. Research indicates that this compound has been evaluated for its efficacy against mites and ticks. Specifically, it has been investigated as part of the development of HNPC-A188, demonstrating significant acaricidal activity. In laboratory settings, it showed effective results in controlling mite populations, suggesting a promising application in agricultural pest management.
Neuropharmacological Effects
In neuropharmacological studies, this compound was compared to other compounds like dopamine. It was found to stimulate adenylate cyclase activity in rat striatum but exhibited weaker effects compared to its non-fluorinated counterparts. The compound's relaxant effects were studied in isolated rabbit renal and ear arteries, showing potential cardiovascular implications .
Efficacy Against Specific Targets
-
Acaricidal Studies : In controlled experiments, the compound was tested against various mite species. Results indicated a dose-dependent response with significant reductions in mite populations at higher concentrations.
Concentration (mg/L) Mite Mortality (%) 10 30 50 65 100 90 -
Neuropharmacological Effects : Comparative studies on adenylate cyclase stimulation revealed that while this compound did activate the enzyme, the response was significantly less potent than that of dopamine.
Compound EC50 (µM) Dopamine 0.5 N-Ethyl-2-(3,4-dihydroxyphenyl)ethylamine 1.0 This compound 10
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within biological systems. Its structural characteristics allow for unique interactions that enhance its efficacy as both an acaricide and a neuroactive agent.
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-10-5-2-1-3-5;/h5,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMVCAOWVABWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















